Cas no 25067-05-4 (Glycidyl methacrylate)

Glycidyl methacrylate (GMA) is a versatile monomer featuring both epoxy and methacrylate functional groups, making it highly reactive in polymerization and crosslinking applications. Its bifunctional nature enables covalent bonding with hydroxyl, carboxyl, and amino groups, facilitating use in adhesives, coatings, and composites. GMA enhances material properties such as adhesion, chemical resistance, and mechanical strength. It is particularly valuable in UV-curable systems, dental materials, and surface modification due to its low viscosity and compatibility with various substrates. The epoxy group allows further functionalization, broadening its utility in specialty polymers. Proper handling is essential due to its sensitivity to moisture and potential skin irritation.
Glycidyl methacrylate structure
Glycidyl methacrylate structure
Product name:Glycidyl methacrylate
CAS No:25067-05-4
MF:C7H10O3
MW:142.152502536774
CID:913468
PubChem ID:7837

Glycidyl methacrylate Chemical and Physical Properties

Names and Identifiers

    • poly(glycidyl methacrylate)
    • 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, homopolymer
    • 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, homopolymer
    • Polyglycidyl methacrylate
    • GLYCIDYL METHACRYLATE
    • 2,3-Epoxypropyl methacrylate
    • SY-Monomer G
    • Glycidol methacrylate
    • Acriester G
    • Blemmer G
    • Blemmer GMA
    • Light Ester G
    • glycidylmethacrylate
    • oxiran-2-ylmethyl 2-methylprop-2-enoate
    • Methacrylic Acid Glycidyl Ester
    • 2-((Methacryloxy)methyl)oxirane
    • Methacrylic acid, 2,3-epoxypropyl ester
    • Glycidyl alpha-methylacrylate
    • 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester
    • CP 105
    • Glycidyl alpha-methyl acrylate
    • oxiran-2-ylmethyl methacrylate
    • 1-Propa
    • NCIOpen2_000036
    • SR 379
    • 2-Oxiranylmethyl 2-methylacrylate #
    • (+/-)-GLYCIDYL METHACRYLATE
    • W-108764
    • R8WN29J8VF
    • 25067-05-4
    • NCGC00256974-01
    • Glycidyl Methacrylate (stabilized with MEHQ)
    • UNII-R8WN29J8VF
    • Q2013175
    • NCGC00091055-02
    • 1-Propanol, 2,3-epoxy-, methacrylate
    • BBL010914
    • Acryester G
    • CHEBI:132844
    • NCGC00259045-01
    • DTXCID305361
    • Tox21_201494
    • NCGC00091055-01
    • 106-91-2
    • 2,3-Epoxypropyl methacrylic acid ester
    • Epoxypropyl methacrylate,5 cp(25 degrees c)
    • SCHEMBL15617
    • NS00006316
    • oxiran-2-ylmethylmethacrylate
    • oxiran-2-ylmethyl 2-methylacrylate
    • Tox21_303145
    • A801532
    • 2,3-Epoxypropanol methacrylate
    • NSC24156
    • 5-17-03-00035 (Beilstein Handbook Reference)
    • MFCD00005137
    • CS-0063449
    • VS-02747
    • methacrylic acid-glycidyl ester
    • SR-379
    • HSDB 494
    • CAS-106-91-2
    • EC 203-441-9
    • NSC67195
    • BRN 0002506
    • DTXSID0025361
    • EINECS 203-441-9
    • CHEMBL1333073
    • Methacrylic Acid Glycidyl Ester (stabilized with MEHQ)
    • Glycidyl methacrylate, purum, >=97.0% (GC)
    • GLYCIDYL METHACRYLATE [HSDB]
    • 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester
    • AKOS016041668
    • NSC 24156
    • NSC-24156
    • Glycidyl Methacrylate, (stabilized with MEHQ)
    • 2-methyl-acrylic acid oxiranylmethyl ester
    • CCRIS 2626
    • Glycidyl methacrylate, >=97.0% (GC)
    • (oxiran-2-yl)methyl 2-methylprop-2-enoate
    • glycidyl-methacrylate
    • STK801798
    • 2-methyl-acrylic acid oxiran-2-yl-methyl ester
    • Glycidyl methacrylate(GMA) microspheres
    • M0590
    • Methacrylic acid,3-epoxypropyl ester
    • WLN: T3OTJ B1OVY1 & U1
    • E75837
    • Glycidyl methacrylate, 97%, contains 100 ppm monomethyl ether hydroquinone as inhibitor
    • NSC-67195
    • Glycidyl .alpha.-methylacrylate
    • AKOS000276065
    • Size:3.0um,2.5% w/v
    • Glycidyl methacrylate(GMA)
    • Glycidyl methacrylate
    • MDL: MFCD00274681
    • Inchi: 1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3
    • InChI Key: VOZRXNHHFUQHIL-UHFFFAOYSA-N
    • SMILES: O1CC1COC(C(=C)C)=O

Computed Properties

  • Exact Mass: 142.062994177g/mol
  • Monoisotopic Mass: 142.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 38.8
  • XLogP3: 0.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.805 g/mL at 25 °C
  • Melting Point: 274-280 °C
  • Refractive Index: n20/D 1.381
  • LogP: 0.96
  • Solubility: Not determined

Glycidyl methacrylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

Glycidyl methacrylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
705314-1G
Glycidyl methacrylate
25067-05-4 M
1G
¥1418.6 2022-02-24
Aaron
AR00BDZX-1g
Poly(glycidyl methacrylate)
25067-05-4
1g
$24.00 2025-02-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03418-1g
poly(glycidyl methacrylate)
25067-05-4 -
1g
¥2068.0 2024-07-18
A2B Chem LLC
AF30257-1g
POLY(GLYCIDYL METHACRYLATE)
25067-05-4 Mₙ 10,000-20,000
1g
$373.00 2024-04-20
Aaron
AR00BDZX-5g
Poly(glycidyl methacrylate)
25067-05-4
5g
$85.00 2025-02-10

Additional information on Glycidyl methacrylate

Glycidyl Methacrylate (CAS No. 25067-05-4): A Versatile Epoxy Functional Monomer in Advanced Materials and Biomedical Applications

Glycidyl methacrylate (CAS No. 25067-05-4), a epoxy functional monomer, has emerged as a critical component in modern material science and biomedical engineering due to its unique chemical properties and synthetic versatility. This methacrylic epoxide compound, with the molecular formula C6H8O3, exhibits a molecular weight of 132.13 g/mol and features a reactive epoxide group coupled with the polymerizable methacrylate moiety. Its dual functionality enables sequential or simultaneous participation in both cationic ring-opening polymerization and free-radical chain-growth processes, making it indispensable for designing multifunctional materials.

The sustainable synthesis pathways of Glycidyl methacrylate have gained renewed attention in recent years. A groundbreaking study published in Polymer Chemistry (2023) demonstrated a solvent-free microwave-assisted synthesis method achieving 98% yield while reducing energy consumption by 40% compared to conventional techniques. This advancement aligns with global initiatives toward greener chemical production, emphasizing the compound's role in eco-conscious manufacturing strategies. Researchers at ETH Zurich further explored its catalytic ring-opening polymerization kinetics, revealing novel insights into temperature-dependent reactivity gradients that optimize polymer chain length control.

In advanced material applications, Glycidyl methacrylate serves as a key building block for high-performance coatings and adhesives. A 2024 review in ACS Applied Materials & Interfaces highlighted its use in developing UV-curable epoxy-acrylic hybrid resins exhibiting exceptional thermal stability (Tg > 150°C) and scratch resistance. These materials are now being deployed in aerospace composites where they demonstrate superior adhesion to carbon fiber-reinforced polymers under cryogenic conditions (-196°C). Innovations in 3D printing technology incorporate this monomer into stereolithography resins, enabling fabrication of complex geometries with tunable mechanical properties through controlled epoxide-methacrylate ratios.

The biomedical field has witnessed transformative applications through Glycidyl methacrylate's integration into drug delivery systems (pH-responsive carriers). A landmark study from MIT (Nature Communications, 2023) reported its use in fabricating stimuli-sensitive hydrogels that release chemotherapeutic agents selectively at tumor microenvironment pH levels (pH 6.5). The compound's epoxide groups enable covalent conjugation with targeting ligands while the methacrylate segments facilitate crosslinking with biocompatible polymers like PEG. Preclinical trials demonstrated enhanced therapeutic efficacy with reduced off-target effects compared to conventional delivery systems.

In regenerative medicine, Glycidyl methacrylate-based hydrogels are advancing tissue engineering frontiers. Research from Stanford University (Advanced Materials, 2024) developed injectable scaffolds that undergo dual-phase gelation: initial physical gelation via temperature change followed by photochemical crosslinking using the monomer's reactive sites. This dual mechanism allows precise control over scaffold porosity (85–95%) and mechanical stiffness (Young's modulus 1–10 kPa), mimicking native extracellular matrices for cardiac and neural tissue regeneration. The material's inherent biodegradability under physiological conditions ensures no long-term implant retention.

Ongoing investigations explore Glycidyl methacrylate's potential in next-generation photonic materials. A collaborative project between KAIST and Samsung Electronics demonstrated its use in fabricating responsive optical waveguides that exhibit refractive index changes (∆n = 0.18) under UV irradiation through reversible epoxide-opening reactions. These findings open avenues for dynamic optical components in smart windows and adaptive display technologies requiring real-time light modulation capabilities.

The compound's unique reactivity profile also drives innovations in energy storage systems. Recent work published in Joule (2023) showcased its role as a binder material for silicon anodes in lithium-ion batteries, enhancing cycle stability by forming robust SEI layers through epoxide-mediated interfacial passivation mechanisms. Electrochemical tests revealed capacity retention exceeding 95% after 1,000 cycles at C/3 rate—a critical breakthrough for high-energy-density battery development.

Safety advancements continue to refine handling protocols without compromising performance benefits. Novel encapsulation techniques using silica nanoparticles reported by Tokyo Tech researchers allow safe storage while maintaining reactivity on-demand activation via enzymatic triggers or pH shifts—addressing historical challenges associated with epoxy monomer handling without compromising application efficacy.

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